molecular formula C9H19NO2 B13450996 3-(Methyl(2-methylbutyl)amino)propanoic acid

3-(Methyl(2-methylbutyl)amino)propanoic acid

Cat. No.: B13450996
M. Wt: 173.25 g/mol
InChI Key: NPLYEUXXPMGJMV-UHFFFAOYSA-N
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Description

3-(Methyl(2-methylbutyl)amino)propanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of a propanoic acid group attached to an amino group, which is further substituted with a methyl and a 2-methylbutyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methyl(2-methylbutyl)amino)propanoic acid typically involves the reaction of 3-aminopropanoic acid with 2-methylbutylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:

3-aminopropanoic acid+2-methylbutylamine3-(Methyl(2-methylbutyl)amino)propanoic acid\text{3-aminopropanoic acid} + \text{2-methylbutylamine} \rightarrow \text{this compound} 3-aminopropanoic acid+2-methylbutylamine→3-(Methyl(2-methylbutyl)amino)propanoic acid

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Purification of the final product is achieved through techniques such as crystallization, distillation, or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(Methyl(2-methylbutyl)amino)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Substitution reactions may involve reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

3-(Methyl(2-methylbutyl)amino)propanoic acid has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism by which 3-(Methyl(2-methylbutyl)amino)propanoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as a substrate for enzymes involved in amino acid metabolism, leading to the formation of biologically active metabolites. Additionally, it may interact with receptors or transporters, influencing cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    3-Methylbutanoic acid: Similar in structure but lacks the amino group.

    2-Methylbutylamine: Contains the 2-methylbutyl group but lacks the propanoic acid moiety.

    3-Aminopropanoic acid: Contains the propanoic acid and amino groups but lacks the methyl and 2-methylbutyl substitutions.

Uniqueness

3-(Methyl(2-methylbutyl)amino)propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C9H19NO2

Molecular Weight

173.25 g/mol

IUPAC Name

3-[methyl(2-methylbutyl)amino]propanoic acid

InChI

InChI=1S/C9H19NO2/c1-4-8(2)7-10(3)6-5-9(11)12/h8H,4-7H2,1-3H3,(H,11,12)

InChI Key

NPLYEUXXPMGJMV-UHFFFAOYSA-N

Canonical SMILES

CCC(C)CN(C)CCC(=O)O

Origin of Product

United States

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